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Compound Name: 3-Bromo-4-isopropoxy-5-methoxybenzonitrile

Cat. No.: B181807

An In-Depth Technical Guide to 3-Bromo-4-isopropoxy-5-methoxybenzonitrile: Synthesis, and Applications in Modern Drug Discovery

Introduction

3-Bromo-4-isopropoxy-5-methoxybenzonitrile, identified by CAS number 515848-62-1, is a highly functionalized aromatic compound that has eme
characterized by a benzonitrile core, which is a common motif in many biologically active molecules, substituted with a bromine atom, an isopropoxy
makes it an attractive starting point for the synthesis of more complex molecular architectures.

The bromine atom serves as a versatile handle for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwalc
nitrile group is a key pharmacophore and can act as a hydrogen bond acceptor or be transformed into other functional groups like amines or tetrazole
molecule, which can be crucial for optimizing the pharmacokinetic and pharmacodynamic properties of a drug candidate.

While a singular "discovery" paper for this specific molecule is not prominent in the literature, its existence and commercial availability point to its utilit
and most plausible synthetic pathway to 3-Bromo-4-isopropoxy-5-methoxybenzonitrile, based on well-established chemical transformations and tl
professionals seeking to leverage this compound in their synthetic endeavors.

A Proposed Synthetic Pathway: From Vanillin to a Functionalized Benzonitrile

The most logical and cost-effective synthetic route to 3-Bromo-4-isopropoxy-5-methoxybenzonitrile begins with the readily available and inexpens
process:

» Electrophilic Bromination: Introduction of a bromine atom onto the vanillin core to produce 5-Bromovanillin.
« Williamson Ether Synthesis: Conversion of the phenolic hydroxyl group to an isopropoxy ether.
« Nitrile Formation: Transformation of the benzaldehyde group into the target benzonitrile.

This pathway is efficient and relies on robust and well-understood chemical reactions, making it suitable for both small-scale laboratory synthesis and

Part 1: Synthesis of 5-Bromovanillin

The initial step involves the electrophilic aromatic substitution of vanillin. The electron-donating hydroxyl and methoxy groups activate the aromatic rir
group, which is C5.[4]

Experimental Protocol:

« In a flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), dissolve vanillin (1 equivalent) in methanol.[5]

« While stirring vigorously, slowly add a solution of bromine (1.1 equivalents) in methanol dropwise over 30 minutes, ensuring the temperature remail
« After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 30 minutes.[5]

« Pour the reaction mixture into a larger beaker containing ice-cold water. A pale-yellow solid will precipitate.

« Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven to yield 5-Bromovanillin (3-Bromo-4-hy

Table 1: Physical and Chemical Properties of Key Intermediates and Final Product
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Compound Name Molecular Formula Molecular Weight (g
Vanillin CsHsOs3 152.15
5-Bromovanillin CsH7Bros 231.04
3-Bromo-4-isopropoxy-5-methoxybenzaldehyde C11H13BrOs 289.12
3-Bromo-4-isopropoxy-5-methoxybenzonitrile C11H12BrNO:2 270.12

digraph "Step 1 Bromination" {

graph [splines=ortho, nodesep=0.8, ranksep=1.2];
node [shape=none, fontname="Arial"l];

edge [arrowhead=vee, color="#4285F4"];

Vanillin [label="Vanillin\n(4-hydroxy-3-methoxybenzaldehyde)", image="https://storage.googleapis.com/discover
Bromovanillin [label="5-Bromovanillin", image="https://storage.googleapis.com/discover-public-imgs/c79f323a-f

reagents [label="Br2, Methanol\n0°C to RT", shape=box, style=rounded, penwidth=2, color="#34A853", fontcolor=

Vanillin -> reagents [dir=none];
reagents -> Bromovanillin;

}

Caption: Step 1: Electrophilic Bromination of Vanillin.

Part 2: Synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde

With 5-Bromovanillin in hand, the next step is the alkylation of the phenolic hydroxyl group to form the isopropoxy ether. The Williamson ether synthe:
with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (in this case, 2-bromopropane or i

Experimental Protocol:

« To a solution of 5-Bromovanillin (1 equivalent) in a polar aprotic solvent such as DMF or acetone, add a base such as anhydrous potassium carbor
* Add 2-bromopropane (1.2 equivalents) to the suspension.

« Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

» After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

« Purify the crude residue by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford 3-Bromo-4-isopropoxy-5-methoxyb
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Caption: Step 2: Williamson Ether Synthesis.

Part 3: Synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile

The final step is the conversion of the aldehyde functional group to a nitrile. A common and effective method is the reaction of the aldehyde with hydr

(6]

Experimental Protocol:

« Dissolve 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as formic acid or pyridine.
« Add hydroxylamine hydrochloride (1.5 equivalents) to the solution.

+ Heat the mixture to reflux. The dehydration of the intermediate oxime to the nitrile will occur in situ.

+ Monitor the reaction by TLC. Once complete, cool the mixture and pour it into ice water.

« Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

« Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

« Purify the crude product by recrystallization or column chromatography to yield the final product, 3-Bromo-4-isopropoxy-5-methoxybenzonitrile.
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Caption: Step 3: Conversion of Aldehyde to Nitrile.

Overall Synthetic Workflow

The complete synthetic pathway provides a reliable method for accessing 3-Bromo-4-isopropoxy-5-methoxybenzonitrile from a simple, bio-renew:

Step 1: Step 2:

- Bromination  ( . ) Etherification _[ 3-Bromo-4-isopr
Vanillin >| 5-Bromovanillin >
\ ) \ 5-methoxybenzal

Click to download full resolution via produt

Caption: Complete 3-step synthesis pathway.
Applications in Research and Drug Development
3-Bromo-4-isopropoxy-5-methoxybenzonitrile is not an end product in itself but rather a versatile platform for generating molecular diversity. Its uti

« The Bromine Handle: The C-Br bond is primed for participation in palladium-catalyzed cross-coupling reactions. This allows for the attachment of a
modern medicinal chemistry for exploring the structure-activity relationship (SAR) of a lead compound. For example, replacing the bromine with difi

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b181807?utm_src=pdf-body-img
https://www.benchchem.com/product/b181807?utm_src=pdf-body
https://www.benchchem.com/product/b181807?utm_src=pdf-body-img
https://www.benchchem.com/product/b181807?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

« The Nitrile Group: The benzonitrile moiety is a common feature in many approved drugs. It is considered a bioisosteric replacement for other functi
protein targets.[3] Its linear geometry and electronic properties can be advantageous for fitting into tight binding pockets.

* The Alkoxy Substituents: The methoxy and isopropoxy groups contribute to the molecule's overall physicochemical properties. They increase lipopl
isopropoxy group, in particular, adds steric bulk which can influence the conformation of the molecule and its binding selectivity.
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Caption: Potential synthetic diversification pathways.

Conclusion

3-Bromo-4-isopropoxy-5-methoxybenzonitrile stands as a testament to the importance of well-designed chemical building blocks in modern resea
discovery, its value is clear. The logical and efficient synthetic pathway from vanillin makes it an accessible and attractive intermediate. Its strategicall
generate novel compounds with tailored properties. As the demand for more sophisticated and precisely engineered molecules continues to grow, the
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and

industry.
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